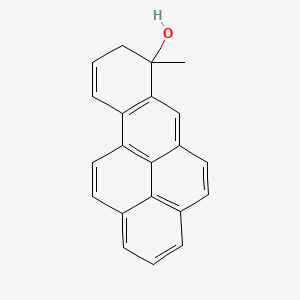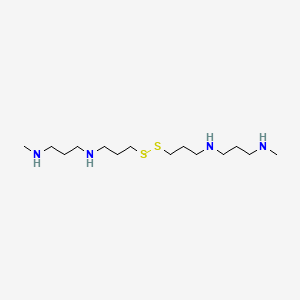
N,N''-(Dithiodi-3,1-propanediyl)bis(N'-methyl-1,3-propanediamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine): is a chemical compound characterized by the presence of disulfide bonds and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) typically involves the reaction of N-methyl-1,3-propanediamine with a disulfide-containing reagent. One common method is to react N-methyl-1,3-propanediamine with 3,3’-dithiodipropionic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The disulfide bonds in N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry: N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) is used as a cross-linking agent in polymer chemistry due to its ability to form stable disulfide bonds. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study protein folding and stability. The disulfide bonds mimic those found in proteins, making it a valuable tool for investigating disulfide bond formation and reduction in biological systems.
Industry: In the industrial sector, N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism of action of N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) involves the formation and cleavage of disulfide bonds. In biological systems, the compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. This interaction can affect protein structure and function, making it a useful tool for studying redox biology.
Comparison with Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Similar structure but lacks disulfide bonds.
N,N’-Diethyl-1,3-propanediamine: Similar structure with ethyl groups instead of methyl groups.
N-Methyl-1,3-propanediamine: Lacks the disulfide linkage.
Uniqueness: N,N’‘-(Dithiodi-3,1-propanediyl)bis(N’-methyl-1,3-propanediamine) is unique due to the presence of disulfide bonds, which impart distinct chemical reactivity and biological activity. The disulfide bonds make it particularly useful in applications requiring reversible covalent bonding, such as in redox biology and polymer cross-linking.
Properties
CAS No. |
177412-60-1 |
|---|---|
Molecular Formula |
C14H34N4S2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
N-methyl-N'-[3-[3-[3-(methylamino)propylamino]propyldisulfanyl]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H34N4S2/c1-15-7-3-9-17-11-5-13-19-20-14-6-12-18-10-4-8-16-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
RTDQKTUZSKXNRT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCNCCCSSCCCNCCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





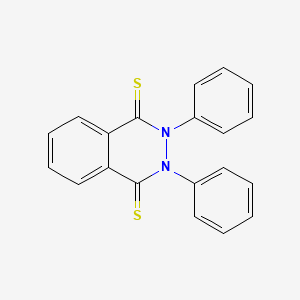
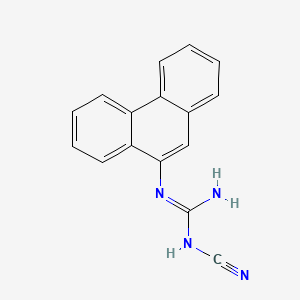
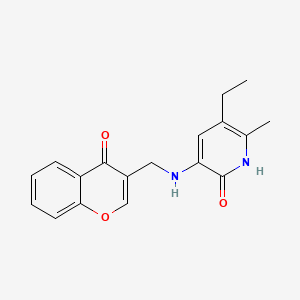
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)


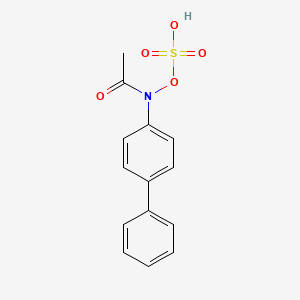
![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
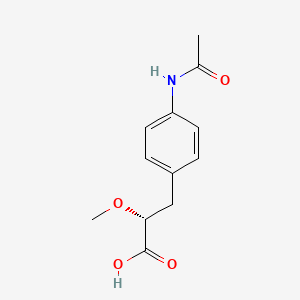
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
